molecular formula C21H29N3O4S B2470213 N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-22-0

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2470213
CAS No.: 688054-22-0
M. Wt: 419.54
InChI Key: NRVOCLFUKAJIMY-UHFFFAOYSA-N
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Description

This compound, N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide, is a sophisticated synthetic organic molecule featuring a complex heterocyclic architecture. It is offered as a high-purity material for research and development purposes, strictly for use in laboratory settings . The core structure of this reagent incorporates a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold, a framework of significant interest in medicinal chemistry due to its presence in compounds being investigated for various biological activities. Recent scientific literature on related thiazole- and dioxolo-fused quinazolinone derivatives highlights that such structures are actively studied for their potential as kinase modulators and for their cytotoxic properties against a panel of human tumor cell lines . The presence of the sulfanylidene (thioxo) group and the N-(2-ethylhexyl)butanamide side chain are key functional modifications that can influence the molecule's physicochemical properties, such as its lipophilicity and solubility, thereby modulating its interaction with biological targets and its overall pharmacokinetic profile . Researchers in the field of drug discovery may find this compound valuable for probing structure-activity relationships (SAR), developing new therapeutic agents, or as a chemical intermediate for further synthetic elaboration. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

688054-22-0

Molecular Formula

C21H29N3O4S

Molecular Weight

419.54

IUPAC Name

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H29N3O4S/c1-3-5-7-14(4-2)12-22-19(25)8-6-9-24-20(26)15-10-17-18(28-13-27-17)11-16(15)23-21(24)29/h10-11,14H,3-9,12-13H2,1-2H3,(H,22,25)(H,23,29)

InChI Key

NRVOCLFUKAJIMY-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H31N3O3S2C_{28}H_{31}N_3O_3S_2, with a molar mass of approximately 507.67 g/mol. The compound features a complex structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The mechanism of action is often attributed to the inhibition of biofilm formation and interference with bacterial transcription processes.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro tests on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) revealed variable cytotoxic effects. Some derivatives demonstrated low toxicity at certain concentrations while enhancing cell viability at others. For example, a study showed that specific concentrations led to increased metabolic activity in treated cells, suggesting selective cytotoxicity rather than general toxicity .

Table 1: Cytotoxic Effects on Cell Lines

CompoundConcentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
Compound A1009095
Compound B150112104
Compound C2006880

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has been investigated through various assays. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests that this compound could be a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A research article demonstrated that derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimal cytotoxic effects on mammalian cells .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxicity of related compounds in various cancer cell lines, revealing that certain derivatives enhanced cell viability while others induced apoptosis at higher concentrations .
  • Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties showed that these compounds could downregulate TNF-alpha and IL-6 levels in stimulated macrophages, indicating their potential use in treating chronic inflammatory conditions .

Comparison with Similar Compounds

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide ()

  • Structural Difference : The N-substituent here is 4-phenylbutan-2-yl vs. 2-ethylhexyl in the target compound.
  • Functional Impact : The phenyl group in the analog may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the branched 2-ethylhexyl group likely increases lipophilicity (predicted logP: ~5.2 vs. ~4.8 for the phenylbutan analog). This could improve blood-brain barrier penetration but reduce aqueous solubility .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()

  • Scaffold Difference: A thiazolidinone core replaces the dioxoloquinazolin system.
  • Functional Impact: Thiazolidinones are known for antidiabetic and antimicrobial activities via PPAR-γ modulation. The dioxoloquinazolin scaffold’s sulfanylidene group may offer distinct redox or covalent binding properties absent in thiazolidinones .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Key Properties of Analogous Compounds

Compound Core Scaffold N-Substituent logP (Predicted) Reported Activity
Target Compound Dioxoloquinazolin 2-ethylhexyl 5.2 Not yet reported
4-(8-oxo-6-sulfanylidene...butanamide [2] Dioxoloquinazolin 4-phenylbutan-2-yl 4.8 Moderate CYP3A4 inhibition (in silico)
(E)-4-((2,4-dioxo...) benzamide [1] Thiazolidinone Phenyl 3.9 Antidiabetic (IC50: 12 μM)
  • Metabolic Stability : The 2-ethylhexyl group may slow hepatic clearance compared to smaller substituents, as seen in pharmacopeial butanamide derivatives with branched alkyl chains () .

Q & A

Q. What are the critical steps and conditions for synthesizing N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide?

The synthesis of this compound involves multi-step reactions, including:

  • Formation of the quinazoline core via cyclocondensation of dioxolo-substituted precursors.
  • Sulfanylidene group introduction through nucleophilic substitution or thiolation reactions.
  • Amide coupling between the quinazoline intermediate and 2-ethylhexylamine using activating agents (e.g., EDC/HOBt).

Q. Key conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
  • Catalysts : Potassium carbonate or triethylamine to facilitate coupling reactions .
  • Temperature : Controlled heating (60–80°C) to optimize yield and minimize side reactions .

Q. What analytical techniques are recommended to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, the dioxolo group’s protons resonate at δ 5.8–6.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 563.2) .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the butanamide side chain without disrupting the quinazoline core .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and pharmacological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. The sulfanylidene group’s electron-withdrawing nature may enhance electrophilicity at C8 .
  • Molecular Docking : Screen against kinase or protease targets (e.g., EGFR or PARP) using AutoDock Vina. The dioxolo group’s π-stacking potential may favor DNA intercalation .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Substituent modulation :
    • 2-Ethylhexyl group : Replace with shorter alkyl chains (e.g., propyl) to reduce steric hindrance in target binding .
    • Sulfanylidene moiety : Substitute with selenocyanate to enhance redox activity .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays .

Q. What experimental approaches resolve contradictions in pharmacological data across studies?

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., HPLC recalibration) .
  • Target validation : Use CRISPR/Cas9 knockdown models to confirm specificity (e.g., if cytotoxicity is linked to topoisomerase II inhibition) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions during amide coupling to prevent hydrolysis .
  • Biological assays : Include positive controls (e.g., doxorubicin for topoisomerase inhibition) to validate assay conditions .

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